4-Bromobenzenediazonium tetrafluoroborate

Electrochemical Grafting Cyclic Voltammetry Surface Functionalization

4-Bromobenzenediazonium tetrafluoroborate (4-BBD) is a para-substituted aryldiazonium salt with the molecular formula C6H4BBrF4N2 and molecular weight of 270.82 g/mol. This compound is characterized by the presence of a tetrafluoroborate (BF4⁻) counterion, which is known to confer enhanced stability and facilitate its isolation as a solid.

Molecular Formula C6H4BBrF4N2
Molecular Weight 270.82 g/mol
CAS No. 673-40-5
Cat. No. B1333630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromobenzenediazonium tetrafluoroborate
CAS673-40-5
Molecular FormulaC6H4BBrF4N2
Molecular Weight270.82 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.C1=CC(=CC=C1[N+]#N)Br
InChIInChI=1S/C6H4BrN2.BF4/c7-5-1-3-6(9-8)4-2-5;2-1(3,4)5/h1-4H;/q+1;-1
InChIKeyFXTCQUCYDJZGGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromobenzenediazonium Tetrafluoroborate (CAS 673-40-5): A Specialized Aryldiazonium Salt for Covalent Surface Modification and Electrografting


4-Bromobenzenediazonium tetrafluoroborate (4-BBD) is a para-substituted aryldiazonium salt with the molecular formula C6H4BBrF4N2 and molecular weight of 270.82 g/mol . This compound is characterized by the presence of a tetrafluoroborate (BF4⁻) counterion, which is known to confer enhanced stability and facilitate its isolation as a solid . In its solid-state form, it is a stable, typically white to light-beige crystalline powder with a decomposition point between 135-140°C . Its primary utility lies in its ability to undergo electrochemical reduction to generate highly reactive aryl radicals, enabling the covalent grafting of bromophenyl groups onto a wide range of conductive or semiconductive surfaces, including carbon, silicon, and metals [1][2].

Why 4-Bromobenzenediazonium Tetrafluoroborate (CAS 673-40-5) Cannot Be Arbitrarily Substituted in Electrochemical Surface Science


Aryldiazonium salts are not interchangeable reagents, as the para-substituent on the phenyl ring exerts a profound influence on the compound's electrochemical reduction potential and the subsequent properties of the grafted organic layer [1]. A direct comparison between 4-bromobenzenediazonium tetrafluoroborate (4-BBD) and the common alternative 4-nitrobenzenediazonium tetrafluoroborate (4-NBD) demonstrates this clearly. While both compounds undergo grafting on silicon surfaces, their reduction occurs at vastly different potentials: −0.52 V vs. SCE for 4-BBD compared to −0.18 V vs. SCE for 4-NBD [2]. This 340 mV difference necessitates the use of distinct electrochemical windows for each reagent, which can be critical when working with substrates that are sensitive to potential or when performing sequential grafting steps [1][2]. Therefore, substituting one for the other without adjusting the applied potential can lead to inefficient grafting, uncontrolled multilayer growth, or even damage to the underlying substrate, directly impacting the reproducibility and performance of the final functionalized material [3].

Quantitative Comparative Data for 4-Bromobenzenediazonium Tetrafluoroborate (CAS 673-40-5) Selection


Electrochemical Reduction Potential of 4-Bromobenzenediazonium Tetrafluoroborate (4-BBD) vs. 4-Nitrobenzenediazonium Tetrafluoroborate (4-NBD)

In a direct comparison, the electrochemical reduction potential for grafting 4-bromobenzenediazonium (4-BBD) onto H-terminated silicon is significantly more cathodic than that for 4-nitrobenzenediazonium (4-NBD). This difference is crucial for applications requiring potential-selective grafting. 4-BBD grafting occurs at −0.52 V vs. SCE, whereas 4-NBD grafting takes place at −0.18 V vs. SCE [1].

Electrochemical Grafting Cyclic Voltammetry Surface Functionalization

Aqueous Stability of 4-Bromobenzenediazonium Ion: Half-Life Comparison with Unsubstituted Benzenediazonium

The stability of the 4-bromobenzenediazonium ion in aqueous acidic solutions is markedly higher than that of the unsubstituted parent ion. A comparative kinetic study revealed that the presence of the bromine substituent dramatically increases the ion's half-life [1]. In a separate study, the half-life for dediazoniation of 4-bromobenzenediazonium in the absence of methanol was determined to be approximately 3000 minutes (50 hours) at 45°C [2].

Reaction Kinetics Arenediazonium Stability Dediazoniation

Synthesis Yield of 4-Bromobenzenediazonium Tetrafluoroborate from 4-Bromoaniline

The synthesis of 4-bromobenzenediazonium tetrafluoroborate via diazotization of 4-bromoaniline is a well-established, high-yielding procedure. A patent describing its use as an intermediate reports an isolated yield of 85% with a melting point of 138°C [1]. This contrasts with other para-substituted analogs where yields may be lower or require more stringent conditions.

Diazotization Synthetic Yield Aryl Fluoride Precursor

Grafting Efficiency of 4-Bromobenzenediazonium (4-BBD) vs. 4-Bromoaniline (4-BA) on Graphitic Carbon

A direct comparative study on the electrografting of aryl amines and aryl diazonium salts onto highly oriented pyrolytic graphite (HOPG) and graphene demonstrated that 4-bromobenzenediazonium (4-BBD) yields a significantly higher grafting density than the corresponding amine, 4-bromoaniline (4-BA). The diazonium salt provided much higher surface coverage, even when the amine grafting was promoted by the Lewis base DBU [1].

Surface Grafting Density Carbon Functionalization Diazonium vs. Amine

Role of 4-Bromobenzenediazonium Tetrafluoroborate in Lithium-Ion Battery Composite Electrodes

A recent patent application (US20230357019A1) specifically claims the use of 4-bromobenzenediazonium tetrafluoroborate as a pretreatment agent for graphene nano-sheets. This step is essential for enabling the subsequent grafting of conjugated copolymers, which results in a composite material with enhanced electrode performance. While many aryldiazonium salts can modify carbon surfaces, this specific compound is claimed as the key surface primer in this industrial formulation [1].

Lithium-Ion Battery Graphene Conductive Additive Electrode Material

Targeted Research and Industrial Use Cases for 4-Bromobenzenediazonium Tetrafluoroborate (CAS 673-40-5)


Selective, Sequential Electrografting for Multifunctional Sensor Platforms

The significantly different reduction potentials of 4-BBD (−0.52 V vs. SCE) and 4-NBD (−0.18 V vs. SCE) enable their use in sequential electrochemical grafting [1]. A researcher can first pattern a surface with one functional group (e.g., nitro) and subsequently graft the second (e.g., bromo) onto a different region or as a second layer, creating a complex, multifunctional interface for advanced biosensors or molecular electronics.

Robust Functionalization of Carbon Electrodes for Energy Storage

For the development of high-performance supercapacitors or lithium-ion battery electrodes, the high grafting density of 4-BBD on carbon surfaces is a key advantage [2]. This property ensures a dense, robust modification that can significantly alter the electrode's capacitance, wettability, and interaction with the electrolyte, leading to improved energy density and cycling stability [3].

Synthesis of 1-Bromo-4-fluorobenzene via the Balz-Schiemann Reaction

As an isolated, stable solid, 4-bromobenzenediazonium tetrafluoroborate is the direct precursor for the thermal Balz-Schiemann reaction to produce 1-bromo-4-fluorobenzene [4]. The established synthetic yield of ~85% for the diazonium salt [5] ensures a reliable and cost-effective route to this valuable fluorinated building block, which is used in pharmaceuticals, agrochemicals, and materials science.

Preparation of Aryl-Bromide Functionalized Surfaces for Cross-Coupling Chemistry

The bromophenyl groups grafted by 4-BBD serve as versatile chemical handles for subsequent on-surface reactions. The aryl bromide moiety can undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to further elaborate the surface with complex molecules, polymers, or biomolecules [6]. This makes it an ideal primer layer for constructing highly customized materials, such as DNA chips or catalytic surfaces.

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